molecular formula C12H20N4 B2722383 N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine CAS No. 2097866-72-1

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine

Cat. No. B2722383
CAS RN: 2097866-72-1
M. Wt: 220.32
InChI Key: RGVWBBIFDGNWHU-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine” is a compound that has been studied in the context of designing glucokinase activators with reduced hypoglycemia risk . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .

Scientific Research Applications

Supramolecular Architectures

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine has been utilized in the synthesis of new discrete and polymeric supramolecular architectures derived from dinuclear Co(II), Ni(II), and Cu(II) complexes. These complexes exhibit a range of interesting molecular architectures with potential applications in materials science and catalysis. The study highlights the structural diversity achievable through the incorporation of nitrogen bases like piperidine into metal complexes, leading to novel molecular architectures with varied stoichiometries and potential high-pressure applications (Clegg et al., 2010).

Corrosion Inhibition

Research has demonstrated the effectiveness of this compound derivatives in inhibiting the corrosion of pure iron in acidic media. This application is critical for the protection of metal surfaces in industrial environments, providing a cost-effective and efficient method for extending the lifespan of metal components and structures. The inhibitive action of these compounds highlights their potential as corrosion inhibitors, contributing to the sustainability and durability of metal products (Chetouani et al., 2005).

Anticonvulsant and Antinociceptive Activity

Another significant application area is in the development of new hybrid molecules with anticonvulsant and antinociceptive activity. Derivatives of this compound have been synthesized as potential new hybrid anticonvulsants. These compounds combine the chemical fragments of well-known antiepileptic drugs, offering a promising approach to the treatment of epilepsy and related conditions. The research into these hybrid molecules highlights the potential of this compound derivatives in the development of new therapeutics for neurological disorders (Kamiński et al., 2016).

Antioxidant Properties

Derivatives of this compound have also been explored for their antioxidant properties. These compounds have shown promising activities as antioxidants, potentially offering protective benefits against oxidative stress and related diseases. The study of these derivatives contributes to the understanding of the role of this compound in combating oxidative damage, with implications for health and disease prevention (Gouda, 2012).

properties

IUPAC Name

N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10-8-13-9-12(14-10)16-6-4-11(5-7-16)15(2)3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVWBBIFDGNWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC(CC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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